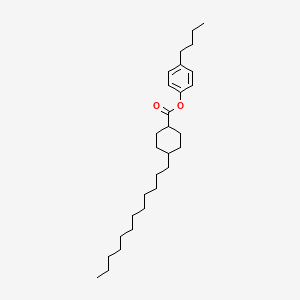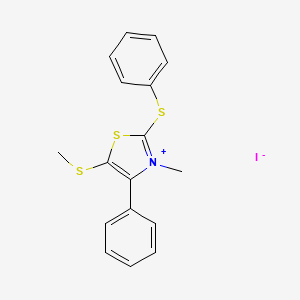
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide is a complex organic compound with a unique structure that includes both thiazolium and iodide components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide typically involves the reaction of appropriate thiazole derivatives with methylsulfanyl and phenylsulfanyl groups under controlled conditions. One common method involves the use of microwave irradiation to enhance reaction rates and yields. For example, a mixture of phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine and p-toluenesulfonic acid can be heated under microwave irradiation to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can be employed to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
科学的研究の応用
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
3-Methyl-5-(methylsulfanyl)-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine: This compound has a similar structure but with a pyrazolo[4,3-e][1,2,4]triazine core instead of a thiazolium core.
3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid: This compound features a furan ring instead of a thiazolium ring.
Uniqueness
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide is unique due to its combination of thiazolium and iodide components, which confer distinct chemical and biological properties
特性
CAS番号 |
189248-19-9 |
|---|---|
分子式 |
C17H16INS3 |
分子量 |
457.4 g/mol |
IUPAC名 |
3-methyl-5-methylsulfanyl-4-phenyl-2-phenylsulfanyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C17H16NS3.HI/c1-18-15(13-9-5-3-6-10-13)16(19-2)21-17(18)20-14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChIキー |
CGTZCDAUUXGNGO-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(SC(=C1C2=CC=CC=C2)SC)SC3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


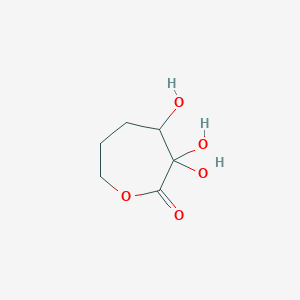
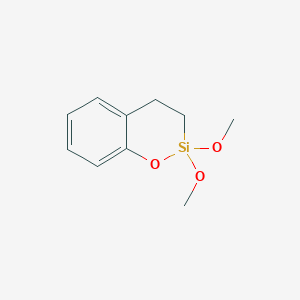
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)
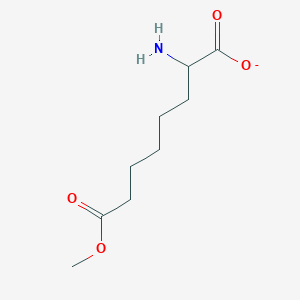
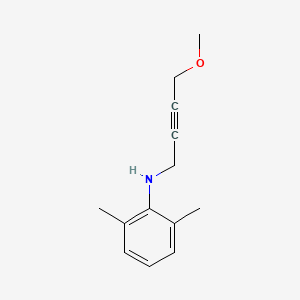
![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
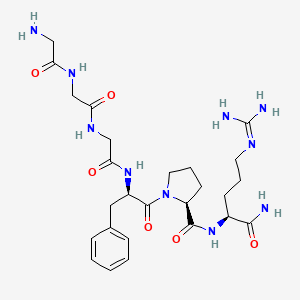
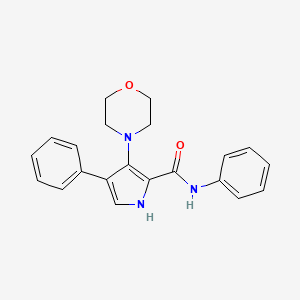
![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)

